Diallylacetic Acid Methyl-d3 Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diallylacetic acid methyl ester-d3 is a deuterium-labeled analogue of diallylacetic acid methyl ester. This compound is often used in scientific research as a stable isotope-labeled standard. The presence of deuterium atoms makes it particularly useful in mass spectrometry and other analytical techniques to trace and quantify the compound in various chemical and biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diallylacetic acid methyl ester-d3 can be synthesized through the esterification of diallylacetic acid with methanol-d4 in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to ensure complete conversion to the ester form. The reaction can be represented as follows:
Diallylacetic acid+Methanol-d4H2SO4Diallylacetic acid methyl ester-d3+Water
Industrial Production Methods
In an industrial setting, the production of diallylacetic acid methyl ester-d3 involves similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Diallylacetic acid methyl ester-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Properties
Molecular Formula |
C9H14O2 |
---|---|
Molecular Weight |
157.22 g/mol |
IUPAC Name |
trideuteriomethyl 2-prop-2-enylpent-4-enoate |
InChI |
InChI=1S/C9H14O2/c1-4-6-8(7-5-2)9(10)11-3/h4-5,8H,1-2,6-7H2,3H3/i3D3 |
InChI Key |
DSNQQNHWMYXXSD-HPRDVNIFSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC(=O)C(CC=C)CC=C |
Canonical SMILES |
COC(=O)C(CC=C)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.